molecular formula C28H27N3O4 B11189689 Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11189689
M. Wt: 469.5 g/mol
InChI Key: LOOCEAQWIDKKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound is of interest due to its unique structure, which combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves several steps. The general synthetic route includes the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial production methods for such compounds typically involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects . The benzimidazole core allows it to interact with nucleic acids and proteins, disrupting their normal function and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar compounds to Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate include other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the combination of the benzimidazole and pyrimido[1,2-a]benzimidazole moieties, which provide it with distinct chemical and biological properties .

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-oxo-1-(2-phenylethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C28H27N3O4/c1-3-35-27(33)24-25(20-13-15-21(34-2)16-14-20)31-23-12-8-7-11-22(23)29-28(31)30(26(24)32)18-17-19-9-5-4-6-10-19/h4-16,24-25H,3,17-18H2,1-2H3

InChI Key

LOOCEAQWIDKKLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.